molecular formula C7H8N2OS2 B13258495 4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide

Cat. No.: B13258495
M. Wt: 200.3 g/mol
InChI Key: HGVUXHNZAJGJMB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 4H,6H,7H-pyrano[4,3-d]thiazole-2-carbothioamide reflects its bicyclic framework and substituent positioning. The base structure consists of a pyran ring fused to a thiazole moiety, with numbering beginning at the oxygen atom in the pyran component. The prefix "4H,6H,7H" denotes hydrogen atoms occupying positions 4, 6, and 7 in the partially saturated pyran ring system. The [4,3-d] fusion notation indicates the thiazole ring attaches to the pyran via bonds between pyran positions 4 and 5 and thiazole positions 2 and 3. The carbothioamide group (-C(=S)-NH2) at position 2 follows standard suffix prioritization rules for thiocarbonyl derivatives.

Comparative analysis with the parent compound 6,7-dihydro-4H-thiopyrano[4,3-d]thiazole (CAS 98316-88-2) reveals that the carbothioamide substitution introduces hydrogen-bonding capacity while maintaining the core bicyclic geometry. The molecular formula C7H8N2OS2 confirms the presence of two nitrogen atoms (one from thiazole, one from carbothioamide) and two sulfur atoms (thiazole and thiocarbonyl).

Properties

Molecular Formula

C7H8N2OS2

Molecular Weight

200.3 g/mol

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carbothioamide

InChI

InChI=1S/C7H8N2OS2/c8-6(11)7-9-4-1-2-10-3-5(4)12-7/h1-3H2,(H2,8,11)

InChI Key

HGVUXHNZAJGJMB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(S2)C(=S)N

Origin of Product

United States

Preparation Methods

Synthesis of Thiosemicarbazone Intermediates

  • The initial step involves the reaction of ethyl acetoacetate derivatives with aryl diazonium salts to form hydrazo derivatives. These intermediates are then reacted with thiosemicarbazide to yield thiosemicarbazones, which are crucial precursors for the target compound.
  • For example, ethyl 3-oxo-2-(2-arylhydrazono)butanoate derivatives (1a or 1b) react with thiosemicarbazide in ethanol under reflux with catalytic HCl for about 6 hours. The resulting precipitate is filtered, washed, and recrystallized to give pyrazole-1-carbothioamides (3a, 3b) with yields around 78%.

Cyclization with Hydrazonoyl Halides

  • The pyrazole-1-carbothioamide intermediates (3a, 3b) undergo cyclization reactions with hydrazonoyl halides in the presence of triethylamine in dioxane solvent. The reaction mixture is refluxed for 3 to 6 hours until completion as monitored by thin-layer chromatography (TLC).
  • This step forms thiohydrazonate intermediates that lose water to afford the final thiazolyl-pyrazole derivatives, which are structurally related to the target pyranothiazole compound.
  • The general reaction scheme involves nucleophilic attack on the hydrazonoyl halide, followed by intramolecular cyclization and dehydration.

Formation of Pyrano[4,3-d]thiazole Core

  • The pyrano[4,3-d]thiazole core is constructed through further cyclization and condensation reactions involving the thiosemicarbazide-derived intermediates and appropriate aldehydes or ketones.
  • One reported method includes reacting chalcone derivatives with thiosemicarbazide in ethanol to form open-chain hydrazine carbothioamide derivatives, which upon cyclization yield the fused pyrano-thiazole ring system.
  • The reaction conditions typically involve reflux in ethanol with acid or base catalysts to facilitate ring closure and formation of the carbothioamide functionality.

Alternative Synthetic Routes and Confirmation

  • Alternative routes involve 1,3-dipolar cycloaddition of nitrile imines to the C=S double bond of thiosemicarbazone intermediates, although some pathways were excluded based on elemental analysis and spectral data.
  • Structural confirmation of the synthesized compounds is achieved through spectral methods such as IR, ^1H-NMR, ^13C-NMR, and elemental analysis, ensuring the presence of characteristic functional groups like NH, C=O, C=S, and aromatic rings.
Step No. Reactants/Intermediates Conditions Product/Intermediate Yield/Notes
1 Ethyl 3-oxo-2-(2-arylhydrazono)butanoate + Thiosemicarbazide EtOH, reflux, catalytic HCl, 6 h Pyrazole-1-carbothioamides (3a, 3b) ~78%, recrystallized from dioxane
2 Pyrazole-1-carbothioamides (3a, 3b) + Hydrazonoyl halides + Triethylamine Dioxane, reflux, 3-6 h Thiazolyl-pyrazole derivatives (6a–h, 10a–c) Isolated by filtration and recrystallization
3 Chalcone derivatives + Thiosemicarbazide EtOH, reflux Open-chain hydrazine carbothioamide derivatives Intermediate for pyrano-thiazole synthesis
4 Hydrazine carbothioamide intermediates Acid/base catalysis, reflux Pyrano[4,3-d]thiazole-2-carbothioamide Confirmed by spectral data
  • The preparation methods emphasize the importance of controlled reaction conditions such as solvent choice (ethanol, dioxane), temperature (reflux), and catalysts (HCl, triethylamine) to achieve high yields and purity.
  • The use of hydrazonoyl halides as key precursors facilitates efficient cyclization and ring formation.
  • Spectral characterization confirms the successful formation of the target heterocyclic system, with IR bands corresponding to NH and C=S groups, and NMR signals consistent with the fused ring structure.
  • Alternative synthetic routes, such as dipolar cycloaddition, provide mechanistic insights but may be less favored due to lower yields or complexity.
  • The synthetic strategies reported in peer-reviewed journals demonstrate reproducibility and scalability potential for further biological evaluation of these compounds.

The synthesis of 4H,6H,7H-Pyrano[4,3-d]thiazole-2-carbothioamide involves multi-step reactions starting from ethyl acetoacetate derivatives and thiosemicarbazide, proceeding through pyrazole-1-carbothioamide intermediates and hydrazonoyl halide-mediated cyclizations. The methodologies are well-documented with detailed reaction conditions, yields, and spectral confirmations. These preparation methods provide a robust foundation for the synthesis of this heterocyclic compound with potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrano-Thiazole Core

4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-amine Hydrobromide
  • Structure : Features an amine (-NH₂) group at position 2.
  • Molecular Formula : C₇H₁₀BrN₃S.
  • Properties : Higher polarity due to the amine group; hydrobromide salt enhances solubility.
  • Synthesis: Prepared via methods similar to pyrano-thiazole derivatives, with bromination or salt formation steps .
4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
  • Structure : Contains a carbaldehyde (-CHO) substituent.
  • Molecular Formula: C₇H₇NO₂S.
  • Properties : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).
  • Applications: Potential intermediate for further functionalization .
6,6-Dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
  • Structure : Incorporates a dimethyl group on the pyran ring and an amine substituent.
  • Molecular Formula : C₉H₁₄N₂OS.
  • Properties: Steric hindrance from dimethyl groups may reduce reactivity compared to non-alkylated analogs.
  • Synthesis : Achieved via alkylation during cyclization steps .

Heterocyclic Ring Modifications

6,7-Dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine
  • Structure: Replaces the pyran oxygen with sulfur, forming a thiopyrano ring.
  • Molecular Formula : C₆H₈N₂S₂.
  • Biological Relevance : Cited in medicinal chemistry for bioactivity optimization .
4H,6H,7H-Pyrano[3,4-d][1,2]oxazole-3-carbaldehyde
  • Structure : Substitutes thiazole with an oxazole ring.
  • Molecular Formula: C₇H₇NO₃.
  • Properties : Oxazole’s lower electron density compared to thiazole alters electronic properties and reactivity .

Functional Group Impact on Bioactivity

  • Carbothioamide vs. Amine: Thioamide derivatives (e.g., hydrazinecarbothioamides) exhibit notable antioxidant activity in DPPH assays, attributed to radical scavenging via sulfur and NH groups . Amine analogs may prioritize hydrogen bonding in target interactions .
  • Aldehyde vs. Methyl: Aldehyde-containing derivatives serve as intermediates for further synthesis, while methyl groups (e.g., 2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole) may enhance stability but reduce reactivity .

Biological Activity

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, characterization, and biological evaluations, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N2OSC_7H_7N_2OS, with a molecular weight of approximately 169.2 g/mol. The compound features a pyran ring fused with a thiazole ring and a carbothioamide group, which contributes to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The general synthetic route includes:

  • Preparation of Thiazole Derivatives : Starting materials containing thioketones and amines are reacted under acidic conditions.
  • Cyclization : The thiazole derivatives are then subjected to cyclization with pyran derivatives.
  • Functionalization : The final step involves the introduction of the carbothioamide group through thiourea formation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have shown promising results against various bacterial strains.

CompoundMIC (µg/mL)Target Organisms
Compound A0.22 - 0.25Staphylococcus aureus, Escherichia coli
Compound B0.50 - 0.75Pseudomonas aeruginosa

These findings suggest that the compound may inhibit bacterial growth effectively and could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated activity against various cancer cell lines.

Cell LineIC50 (µM)Reference
HepG-26.9
HCT-11613.6
MCF-714.31

The mechanism of action appears to involve the inhibition of specific kinases and disruption of cellular pathways critical for cancer cell proliferation .

Case Studies

Recent studies have highlighted the biological evaluation of thiazole-based compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiazole derivatives against multi-drug resistant strains. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on biofilm formation and bacterial viability .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives in vitro. The study reported that these compounds induced apoptosis in cancer cells and inhibited tumor growth in xenograft models .

Q & A

Q. Key Considerations

  • Solvent Choice : Polar aprotic solvents (DMF, ethanol) improve reaction homogeneity.
  • Catalyst Optimization : HCl or p-toluenesulfonic acid enhances cyclization efficiency.

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrano-thiazole scaffold and carbothioamide substituent. For example, the thiazole C2 proton typically appears as a singlet at δ 7.8–8.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 253.08).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused pyrano-thiazole system .

How can researchers optimize reaction yields and purity for this compound?

Q. Advanced Experimental Design

  • Temperature Gradients : Reflux at 80–90°C maximizes cyclization while minimizing side reactions (e.g., thioamide hydrolysis) .
  • Purification Strategies : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
  • TLC Monitoring : Use Rf values (e.g., 0.5 in ethyl acetate/hexane 1:1) to track reaction progress.

How to resolve contradictions in spectral data or crystallographic results?

Q. Data Contradiction Analysis

  • Isomerism : The pyrano-thiazole system may exhibit tautomerism (e.g., thione ↔ thiol forms), leading to split signals in NMR. Confirm via IR (C=S stretch at 1250–1100 cm1^{-1}) .
  • Crystallographic Ambiguities : Compare experimental XRD data with computational models (DFT-optimized geometries) to validate bond angles and torsional strain .

What biological activities are associated with structurally related pyrano-thiazole derivatives?

Q. Advanced Biological Evaluation

  • Antimicrobial Activity : Analogous compounds (e.g., pyrano[4,3-d]thiazole-2-carboxamides) inhibit bacterial dihydrofolate reductase (IC50_{50} < 10 µM) .
  • Anticancer Potential : Thiazole-carbothioamides demonstrate pro-apoptotic effects in cancer cell lines (e.g., HepG2) via ROS generation .

What computational tools are recommended for studying its structure-activity relationships (SAR)?

Q. Methodological Guidance

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or tubulin (PDB IDs: 1M17, 1SA0) .
  • QSAR Modeling : Develop 2D/3D-QSAR models with descriptors like LogP, polar surface area, and H-bond donors .

How to address stability issues during storage or biological assays?

Q. Advanced Stability Studies

  • Degradation Pathways : Hydrolysis of the thioamide group is mitigated by storing the compound under inert atmosphere (N2_2) at –20°C .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the thiazole ring.

What challenges arise during purification, and how are they mitigated?

Q. Advanced Purification Challenges

  • Byproduct Formation : Side products (e.g., disulfide dimers) are removed via size-exclusion chromatography .
  • Solubility Limits : Use DMSO/water mixtures for recrystallization to enhance yield .

How does stereoisomerism in the pyrano-thiazole system impact bioactivity?

Q. Advanced Stereochemical Analysis

  • Diastereomer Separation : Chiral HPLC (Chiralpak IA column) resolves enantiomers, with bioactivity often linked to the cis-configured pyrano ring .
  • Dynamic NMR : Detect interconversion between chair and boat conformations in solution .

What future research directions are prioritized for this compound?

Q. Advanced Research Frontiers

  • Target Identification : Use CRISPR-Cas9 screens to identify novel molecular targets in disease models.
  • Prodrug Development : Modify the thioamide group (e.g., PEGylation) to enhance pharmacokinetics .

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